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Introduction

Potassium fumarate, systematically known as dipotassium (2E)-but-2-enedioate, is the
dipotassium salt of fumaric acid.[1][2] It is a white crystalline powder with the chemical formula
K2C4H20a4.[1][3] Recognized in the food industry by its E number, E366, it serves as an acidity
regulator and a dietary supplement.[2][3] In pharmaceutical and research settings, its
properties as a salt of a dicarboxylic acid make it a subject of interest for formulation
development, as a buffering agent, and as a source of potassium ions.[1][3] This document
provides an in-depth overview of the core physicochemical properties of potassium fumarate,
complete with quantitative data, experimental methodologies, and process visualizations to
support advanced research and development.

Chemical and Physical Properties

Potassium fumarate is a stable compound under normal storage conditions.[3][4] It typically
appears as an odorless, white crystalline solid.[1][3]

Quantitative Physicochemical Data

The key quantitative properties of potassium fumarate are summarized in the tables below for
easy reference and comparison.
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Identifier Value Reference
Dipotassium (2E)-but-2-

IUPAC Name _ [1][2]
enedioate
Dipotassium fumarate,

Synonyms o _ [4][5]
Fumaric acid potassium salt

CAS Number 7704-72-5, 4151-35-3 [1][3]

Chemical Formula

K2C4H204

[2](31[6]

Molecular Weight

192.253 g/mol

[1](2][3]

Appearance

White crystal or crystalline

powder

[11E31[7]

Table 1: General Chemical Identifiers for Potassium Fumarate.
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Property Value Conditions / Notes Reference
- ~62.4 g (of anhydrous  21°C (for the
Water Solubility ] [8]
salt) / 100 mL dihydrate form)

57.5¢g/L(5.75g/100 Data source 3]

mL) unspecified
Decomposes upon

N 250 - 300 °C (523 - _

Decomposition Temp. 573 K) heating rather than [7]
melting cleanly.
This value is often
cited but likely

Boiling Point 355 °C corresponds to the [3119][10]
precursor, fumaric
acid.
Saturated solution of

) the dihydrate at 21°C.

pH of Solution ~10 ) ) [1]8]
Described as mildly
alkaline.

Density (Anhydrous) 1.875 g/cm3 At 298 K (25°C) [7]

pKa (of Fumaric Acid)

pKai = 3.03, pKaz =
4.38

At 298 K (25°C).
These values govern
the salt's behavior in

solution.

[7]

Table 2: Key Physicochemical Properties of Potassium Fumarate.

Crystal Structure

Potassium fumarate can exist in several crystalline forms, including anhydrous (K2C4H204)
and hydrated salts, most notably the dihydrate (K2C4H204-2H20).[11] Additionally, acidic salts
such as potassium hydrogen fumarate (KHC4H204) and a complex "acid" salt
(2KHC4H204-H2C4H204) have been identified.[11][12] The crystal structure has been
elucidated using Single Crystal X-ray Diffraction (SXRD).[11]
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Crystal Form Crystal System Space Group Reference

Dipotassium o
) Monoclinic P2i/c [11]
Fumarate Dihydrate

Potassium Hydrogen o
Triclinic P1 [12][13]
Fumarate

"Acid" Potassium S
Triclinic P1 [11][12]
Hydrogen Fumarate

Table 3: Crystallographic Data for Potassium Fumarate and Related Salts.

Logical and Process Diagrams

Visual diagrams are provided below to illustrate key chemical and experimental processes
related to potassium fumarate.

Dissociation Pathway of Fumaric Acid

The formation and pH-dependent behavior of potassium fumarate in agqueous solution are
governed by the two-step dissociation of its parent acid, fumaric acid.

Caption: Dissociation of fumaric acid to form the fumarate dianion.

Experimental Workflow Diagrams

The following diagrams outline the standard laboratory protocols for determining key
physicochemical properties.

Caption: Experimental workflow for determining solubility.
Caption: Workflow for melting point determination.

Caption: Simplified workflow for X-ray crystallography.

Experimental Protocols
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Detailed methodologies for determining the key physicochemical properties of potassium
fumarate are outlined below.

Determination of Aqueous Solubility (Saturation Shake-
Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

o Apparatus: Analytical balance, temperature-controlled orbital shaker or water bath,
volumetric flasks, centrifuge, filtration apparatus (e.g., syringe filters with appropriate
membrane), and an analytical instrument for quantification (e.g., HPLC, gravimetric
analysis).

e Procedure: a. Add an excess amount of solid potassium fumarate to a sealed vessel (e.g.,
a glass vial or flask) containing a precise volume of purified water. The presence of
undissolved solid at the end of the experiment is essential. b. Place the vessel in a
temperature-controlled shaker or bath set to the desired temperature (e.g., 21°C).[8] c.
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48
hours). d. After equilibration, cease agitation and allow the suspension to settle. e. Carefully
withdraw an aliquot of the supernatant. To ensure no solid particulates are included, the
sample should be immediately filtered (e.g., through a 0.22 um syringe filter) or centrifuged
at high speed. f. Accurately dilute the clear, saturated solution with the solvent. g. Quantify
the concentration of potassium fumarate in the diluted solution using a validated analytical
method. For gravimetric analysis, a known volume of the supernatant is evaporated to
dryness and the mass of the residue is measured. h. Calculate the original concentration in
the saturated solution, expressing the result in units such as g/100 mL or mg/mL.

Determination of Decomposition Temperature (Capillary
Method)

This protocol describes the standard pharmacopeial method for determining the melting or
decomposition range of a solid.[14][15]

o Apparatus: A calibrated melting point apparatus with a heating block or oil bath, a light
source, and a viewing magnifier; glass capillary tubes (one end sealed).[16][17]
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e Procedure: a. Ensure the potassium fumarate sample is dry and finely powdered.[17][18] b.
Load the sample by tapping the open end of a capillary tube into the powder. Invert the tube
and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into
the sealed end to a height of approximately 3 mm.[17][18] c. Place the loaded capillary into
the heating block of the apparatus. d. For a preliminary run, heat the sample at a rapid rate
(e.g., 10-20°C per minute) to find an approximate decomposition temperature.[14] e. Using a
fresh sample, pre-heat the block to a temperature about 15-20°C below the approximate
decomposition point.[17] f. Insert the capillary and begin heating at a slow, controlled rate
(typically 1-2°C per minute).[18] g. Observe the sample closely. Record the temperature at
which the first signs of decomposition (e.g., darkening, charring, gas evolution) are
observed. This is the lower limit of the range. h. Continue heating at the same rate and
record the temperature at which the sample is completely decomposed or liquefied. This is
the upper limit of the range. i. The result is reported as the temperature range of
decomposition.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the dissociation constants of
acids and bases.

o Apparatus: A calibrated pH meter with a combination glass electrode, a temperature probe,
an automated titrator or a magnetic stirrer and burette, and a constant-temperature jacketed
beaker.

e Procedure: a. Prepare a solution of potassium fumarate of known concentration (e.g., 0.01
M) in CO2z-free deionized water. b. Standardize a titrant solution, typically a strong acid like
0.1 M HCI, against a primary standard. c. Place a known volume of the potassium fumarate
solution into the thermostatted beaker and immerse the pH electrode and temperature
probe. d. Begin stirring the solution and allow the initial pH reading to stabilize. e. Add the
standardized HCI titrant in small, precise increments. After each addition, allow the pH
reading to stabilize before recording the pH and the total volume of titrant added. f. Continue
the titration well past the equivalence points to generate a full titration curve (pH vs. volume
of titrant). g. The pKa values are determined from the curve. The pH at the half-equivalence
points corresponds to the pKa values. For the titration of the fumarate dianion (A?-), the pH
at the point where half of it has been converted to HA~ corresponds to pKaz of fumaric acid.
The pH at the point where half of the HA~ has been converted to H2A corresponds to pKaa.
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h. Alternatively, the data can be analyzed using derivative plots (e.g., d(pH)/dV) to precisely
locate the equivalence points, or by using specialized software for pKa calculation.

Determination of Crystal Structure (Single Crystal X-ray
Diffraction)

This is the definitive method for determining the three-dimensional atomic arrangement within a
crystal.[19]

o Apparatus: An X-ray diffractometer equipped with an X-ray source (e.g., Cu Ka radiation), a
goniometer for crystal manipulation, and a detector.

e Procedure: a. Crystal Growth: Grow a single crystal of potassium fumarate of suitable size
and quality (typically 0.1-0.5 mm in all dimensions) by methods such as slow evaporation of
a saturated solution.[8] b. Mounting: Carefully select and mount a defect-free crystal on a
cryoloop or glass fiber at the tip of a goniometer head. c. Data Collection: i. Place the
goniometer head in the diffractometer, which is often cooled by a stream of nitrogen gas to
minimize thermal vibration and radiation damage. ii. Center the crystal in the X-ray beam. iii.
A preliminary diffraction image is taken to assess crystal quality and determine the unit cell
parameters. iv. A full dataset is collected by rotating the crystal in the X-ray beam and
recording the intensities and positions of the diffracted X-rays over a wide range of angles.
[19] d. Structure Solution and Refinement: i. The collected data is processed to correct for
experimental factors and to integrate the reflection intensities. ii. The space group of the
crystal is determined from the symmetry of the diffraction pattern. iii. Computational methods
(e.g., direct methods or Patterson methods) are used to solve the "phase problem™" and
generate an initial electron density map. iv. An atomic model is built into the electron density
map. v. The model (atomic positions, thermal parameters) is refined using least-squares
methods until the calculated diffraction pattern shows the best possible agreement with the
experimental data. The final output is a detailed 3D model of the crystal structure.[19]

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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